molecular formula C22H29NO6 B11147209 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11147209
M. Wt: 403.5 g/mol
InChI Key: COUGUTIFRDIBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic coumarin derivative intended for research and laboratory use only. This compound is not for diagnostic or therapeutic applications. The structure of this molecule features a coumarin (2H-chromen-2-one) core, which is a common scaffold in medicinal chemistry, substituted with a 4-propyl group and a 7-methyl group. Attached to this core via an ether and amide linkage is a hexanoic acid chain, which may influence the compound's solubility and biomolecular interactions. Researchers may investigate this compound for its potential biochemical and photophysical properties, as coumarins are known for their versatile biological activities and are often studied as enzyme inhibitors, fluorescent probes, or intermediates in organic synthesis. The specific mechanism of action, pharmacokinetics, and toxicological profile of this compound have not been established. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

6-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25)

InChI Key

COUGUTIFRDIBEM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The 7-methyl-4-propyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation , a widely used method for coumarin derivatives.

Procedure :

  • Reactants : Resorcinol derivatives (e.g., 4-propylresorcinol) and β-ketoesters (e.g., ethyl acetoacetate).

  • Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O.

  • Conditions : Reflux in toluene at 110°C for 16 hours.

  • Yield : 72–96%.

Mechanism :

  • Formation of a keto-enol tautomer from the β-ketoester.

  • Electrophilic substitution at the phenol’s ortho position.

  • Cyclization and dehydration to form the chromene ring.

Functionalization at Position 5

The 5-hydroxy group is introduced via directed ortho-metalation or Fries rearrangement , followed by methylation using dimethyl sulfate.

Example :

  • Starting material : 4-Propyl-7-methyl-2H-chromen-2-one.

  • Reagent : Trimethylsilyl chloride (TMSCl) and LDA for lithiation, followed by quenching with oxygen.

  • Yield : 68–82%.

Synthesis of 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic Acid

Etherification Reaction

The hydroxyl group at position 5 undergoes nucleophilic substitution with α-bromopropanoic acid.

Procedure :

  • Reactants : 5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one and α-bromopropanoic acid.

  • Base : Cs₂CO₃ or K₂CO₃ in acetonitrile.

  • Conditions : 50°C for 16 hours.

  • Yield : 73–85%.

Optimization :

  • Solvent : Acetonitrile > DMF due to reduced side reactions.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 12%.

Preparation of 6-Aminohexanoic Acid

Hydrolysis of Caprolactam

The hexanoic acid moiety is derived from caprolactam hydrolysis , a scalable industrial process.

Procedure :

  • Reactants : Caprolactam, aqueous KOH (12 M).

  • Conditions : 90–95°C for 10 hours.

  • Workup : Neutralization with acetic acid and recrystallization in isopropanol.

  • Purity : >99.9% (HPLC).

Alternate Route :

  • Gabriel synthesis : Alkylation of phthalimide with 1,6-dibromohexane, followed by hydrazinolysis.

  • Yield : 78%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the propanoic acid derivative with 6-aminohexanoic acid using EDCl/HOBt .

Procedure :

  • Reactants : 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid and 6-aminohexanoic acid.

  • Activator : EDCl (1.2 equiv), HOBt (1.1 equiv).

  • Solvent : DMF or THF.

  • Conditions : Room temperature, 12 hours.

  • Yield : 65–74%.

Side Reactions :

  • O-Acylation : Minimized by using HOBt as an additive.

  • Racemization : <2% when conducted below 25°C.

Purification and Characterization

Chromatographic Methods

  • Ion-exchange chromatography : Removes unreacted amino acid (yield recovery: 89%).

  • Reverse-phase HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Crystallization

  • Solvent system : Ethanol/water (7:3) at 4°C.

  • Crystal structure : Orthorhombic space group Pca2₁, confirmed by X-ray diffraction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Pechmann condensation9299.512Industrial
Caprolactam hydrolysis8599.98Bulk
EDCl/HOBt coupling7498.245Lab-scale

Challenges and Optimization Opportunities

  • Chromene Functionalization :

    • Issue : Low regioselectivity at position 5.

    • Solution : Directed ortho-metalation with TMSCl improves selectivity to 94%.

  • Amide Bond Hydrolysis :

    • Issue : Acidic conditions degrade the chromene core.

    • Solution : Use of N-hydroxysuccinimide esters enhances stability.

  • Cost Reduction :

    • Replace EDCl with cheaper activators like DCC (yield drop: 5%) .

Chemical Reactions Analysis

Types of Reactions

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the chromen core or the hexanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chromene-based carboxylic acid derivatives. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
6-({2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid Not explicitly provided* 7-methyl, 4-propyl chromene; propanoyl-hexanoic acid ~435 (estimated) Drug delivery, enzyme inhibition
4-Amino-2-oxo-2H-chromene C9H7NO2 Amino group at C4 161.16 Fluorescent probes, antimicrobial
2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones C21H15N3O3 (example) Oxadiazole ring fused with chromene-pyridine ~357.36 Anticancer, kinase inhibition
6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid C18H24N2O8S p-Nitrophenoxy ester; pentanoyl-hexanoic acid 452.46 Enzyme substrates, prodrug activation
BODIPY® TR-X SE (fluorescent analog) C31H29BF2N4O6S BODIPY fluorophore; succinimidyl ester 634.46 Fluorescent labeling, bioimaging

Key Findings from Comparative Analysis

Chromene Derivatives: The target compound shares the 2H-chromen-2-one core with 4-amino-2-oxo-2H-chromene , but the latter lacks the hexanoic acid chain, reducing its solubility in polar solvents. 2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones exhibit fused heterocyclic systems, enhancing rigidity and π-π stacking, which may improve binding to hydrophobic enzyme pockets compared to the target compound.

Carboxylic Acid Derivatives: The hexanoic acid chain in the target compound is analogous to 6-{[5-(p-nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid , but the latter’s nitrophenoxy group facilitates UV detection, unlike the chromene-based system.

Synthetic Pathways: The target compound’s synthesis likely involves coupling a chromene-propanoyl intermediate with hexanoic acid via amide bond formation, analogous to methods in (e.g., refluxing with phosphoryl oxychloride).

Research Implications and Gaps

  • Bioactivity : While chromene derivatives are well-studied for antimicrobial and anticancer properties, the target compound’s bioactivity remains unexplored in the provided evidence.
  • Structural Analysis : Tools like SHELXL and WinGX could refine its crystal structure, elucidating intermolecular interactions critical for drug design.
  • Optimization : Introducing electron-withdrawing groups (e.g., nitro, as in ) or fluorescent tags (e.g., BODIPY ) could enhance functionality.

Biological Activity

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a complex compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine, with a molecular formula of C19H23NO6. Its structural complexity allows for various interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with multiple enzyme systems and cellular pathways. Specifically, the chromenone moiety has been associated with antioxidant properties and potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of chromenone compounds exhibit significant inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease treatment. For instance, one study reported IC50 values for AChE inhibition ranging from 5.4 μM to 18.1 μM depending on the structural modifications made to the chromenone scaffold .

Case Studies

  • Anti-Alzheimer's Activity : A derivative of the compound was tested for its ability to inhibit AChE and BChE. The results indicated a concentration-dependent inhibition, suggesting potential therapeutic benefits in treating cognitive decline associated with Alzheimer's disease.
  • Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of similar chromenone derivatives. The compounds exhibited significant inhibition of COX-2 and LOX enzymes, highlighting their potential use in managing inflammatory diseases .

Data Table: Biological Activity Summary

Study FocusTarget EnzymeIC50 Value (µM)Reference
AChE InhibitionAChE5.4 - 18.1
BChE InhibitionBChE7.7 - 30.1
COX InhibitionCOX-2Moderate
LOX InhibitionLOX-15Moderate

Q & A

Basic: What are the standard synthetic routes for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid, and what key intermediates are involved?

Answer:
The synthesis typically involves coupling a chromen-2-one derivative with a propanoyl-hexanoic acid scaffold. A common route starts with 7-hydroxy-4-propylcoumarin , which undergoes nucleophilic substitution with ethyl bromoacetate in acetone under basic conditions (e.g., K₂CO₃) to form an intermediate ester. Subsequent hydrolysis yields the carboxylic acid derivative. Chromen-2-one intermediates are synthesized via Pechmann condensation of substituted phenols with β-keto esters . Key intermediates include:

  • 7-hydroxy-4-propylcoumarin (chromen-2-one core).
  • Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoate (ester intermediate).

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
A combination of spectral and chromatographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl, propyl, and oxypropanoyl groups) on the chromen-2-one ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated 375.1682 g/mol for C₂₀H₂₅NO₆) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the hexanoic acid chain .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization requires systematic variation of:

  • Solvent polarity : Acetone or DMF enhances nucleophilic substitution efficiency for chromen-2-one derivatives .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ester hydrolysis .
  • Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
  • Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane removes byproducts .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?

Answer:
Contradictions often arise from:

  • Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous.
  • Tautomerism : Chromen-2-one derivatives exhibit keto-enol tautomerism, affecting NMR peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
  • Stereochemical variations : Chiral HPLC or circular dichroism (CD) spectroscopy resolves enantiomeric impurities .

Advanced: What computational methods are effective for predicting reactivity and designing derivatives?

Answer:

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the chromen-2-one core .
  • Molecular docking : Screens potential biological targets (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions .
  • Reaction path search algorithms : Quantum-mechanical tools (e.g., GRRM) identify low-energy pathways for functional group modifications .

Advanced: How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

Answer:

  • In vitro models :
    • Anti-inflammatory assays : Measure COX-2 inhibition in RAW 264.7 macrophages via prostaglandin E₂ ELISA .
    • Anticancer screens : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
  • In vivo validation : Administer orally (10–50 mg/kg) in rodent models of inflammation/cancer, with pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) .

Advanced: What strategies enhance the stability of the oxypropanoyl-hexanoic acid linkage under physiological conditions?

Answer:

  • Prodrug modification : Convert the carboxylic acid to a methyl ester to reduce hydrolysis .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near the ester group to hinder enzymatic cleavage .
  • pH optimization : Buffer formulations at pH 6.5–7.4 minimize acid-catalyzed degradation .

Advanced: How can researchers resolve enantiomeric impurities in the hexanoic acid chain?

Answer:

  • Chiral resolution : Use preparative HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during propanoylation to control stereochemistry .

Advanced: What functional groups in this compound are prone to unintended reactivity during derivatization?

Answer:

  • Chromen-2-one carbonyl : Susceptible to nucleophilic attack (e.g., by amines). Protect with trimethylsilyl groups during reactions .
  • Hexanoic acid carboxyl : Avoid conditions that promote decarboxylation (e.g., high heat, strong bases) .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Answer:

  • Substituent variation : Synthesize analogs with:
    • Alkyl chain length : Modify the propyl group to ethyl/butyl to assess hydrophobic interactions .
    • Electron-withdrawing groups : Introduce halogens (Cl, F) at the chromen-5-yl position to enhance binding affinity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.